molecular formula C8H12N4O2S B1306291 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid CAS No. 436088-61-8

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid

Cat. No.: B1306291
CAS No.: 436088-61-8
M. Wt: 228.27 g/mol
InChI Key: SXVWYWGXRFRYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a butyric acid moiety attached via a sulfanyl linkage at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid typically involves the reaction of 4,6-diamino-2-chloropyrimidine with a thiol-containing butyric acid derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the chlorine atom by the thiol group. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like triethylamine in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of amino groups and the sulfanyl linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid
  • 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid
  • 2-[(4,6-Diamino-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid is unique due to its butyric acid moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. The length and flexibility of the butyric acid chain can influence the compound’s solubility, membrane permeability, and interaction with biological targets.

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-2-4(7(13)14)15-8-11-5(9)3-6(10)12-8/h3-4H,2H2,1H3,(H,13,14)(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVWYWGXRFRYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389883
Record name 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-61-8
Record name 2-[(4,6-Diamino-2-pyrimidinyl)thio]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.